molecular formula C12H14ClN3O B12685940 6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride CAS No. 94166-63-9

6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride

Cat. No.: B12685940
CAS No.: 94166-63-9
M. Wt: 251.71 g/mol
InChI Key: JUJNXNJFDKXSSR-UHFFFAOYSA-N
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Description

6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride typically involves the reaction of 6-methoxypyridine-2,3-diamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2,3-diaminopyridine
  • 6-Methoxy-N2-phenylpyridine-2,3-diamine dihydrochloride
  • 6-Methoxy-2,3-pyridinediamine

Uniqueness

6-Methoxy-N2-phenylpyridine-2,3-diamine monohydrochloride is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

94166-63-9

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

6-methoxy-2-N-phenylpyridine-2,3-diamine;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-16-11-8-7-10(13)12(15-11)14-9-5-3-2-4-6-9;/h2-8H,13H2,1H3,(H,14,15);1H

InChI Key

JUJNXNJFDKXSSR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)NC2=CC=CC=C2.Cl

Origin of Product

United States

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